4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester
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Overview
Description
4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a benzoylamino group, and a carboxylic acid methyl ester group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 4-aminobenzamide and 2,4-diaminopyrimidine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrrolo[2,3-d]pyrimidine core, used as an anticancer agent.
Methotrexate: Another pyrimidine-based compound with applications in cancer treatment and autoimmune diseases.
Uniqueness
4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester is unique due to its specific structural features, such as the benzoylamino group and the carboxylic acid methyl ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17N5O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 4-(4-benzamidoanilino)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H17N5O4/c1-31-22(30)17-11-16-18(23-12-24-19(16)27-21(17)29)25-14-7-9-15(10-8-14)26-20(28)13-5-3-2-4-6-13/h2-12H,1H3,(H,26,28)(H2,23,24,25,27,29) |
InChI Key |
XSQQFLCGQSUSLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NC1=O)N=CN=C2NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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